5-(3,5-Dichlorophenyl)-5-oxovaleric acid
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 5-(3,5-Dichlorophenyl)-5-oxovaleric acid involves multi-step processes that can include cyclization, esterification, and specific functional group transformations. For example, a precursor to similar compounds, 4,5-dioxovaleric acid, was synthesized from 5-bromolevulinic acid through a series of reactions including formation of a pyridinium bromide derivative, followed by nitrone formation and hydrolysis (Beale, Gold, & Granick, 1979). These methodologies provide a foundation for synthesizing complex structures like 5-(3,5-Dichlorophenyl)-5-oxovaleric acid by applying principles of organic synthesis such as selective functionalization and protection strategies.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(3,5-Dichlorophenyl)-5-oxovaleric acid has been elucidated using techniques like X-ray crystallography. For instance, the crystal structure of a related compound, (4E)-5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide, was determined to crystallize in the monoclinic space group P21/c, showcasing the detailed molecular geometry and intermolecular interactions (Dong Heng-shan, Wang Dong-Dong, & Jin Chi-Qiong, 2005). These structural insights are crucial for understanding the reactivity and potential applications of such compounds.
Chemical Reactions and Properties
The chemical properties of 5-(3,5-Dichlorophenyl)-5-oxovaleric acid derivatives can be inferred from studies on similar structures. For instance, the reactivity of 4,5-dioxovaleric acid in enzymatic and nonenzymatic transformations to produce 5-aminolevulinic acid highlights the versatile chemical behavior of these compounds (Beale, Gold, & Granick, 1979). Such properties are indicative of the reactive nature of the 5-(3,5-Dichlorophenyl)-5-oxovaleric acid under various conditions.
Scientific Research Applications
DNA Damage and Carcinogenesis
Research has shown that compounds related to 5-(3,5-Dichlorophenyl)-5-oxovaleric acid, such as 5-Aminolevulinic acid and its byproducts, can induce DNA damage and may be associated with the development of carcinoma, particularly in conditions like acute intermittent porphyria (AIP). These compounds can produce reactive oxygen species that damage DNA, a process that could potentially be relevant to understanding the mechanisms through which 5-(3,5-Dichlorophenyl)-5-oxovaleric acid might interact with biological systems (Onuki et al., 2002).
Pharmacological and Industrial Importance
Chlorogenic Acid (CGA), a compound structurally different but functionally relevant, showcases a broad spectrum of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. This compound's diverse roles highlight the importance of exploring the pharmacological potential of related compounds, suggesting areas where 5-(3,5-Dichlorophenyl)-5-oxovaleric acid could be of interest for further research (Naveed et al., 2018).
Environmental Toxicology and Biodegradation
Studies on related chlorophenols and chlorinated compounds have examined their toxicity and environmental impact, including their behavior in agricultural environments and potential for microbial biodegradation. This research indicates the environmental relevance of understanding the behavior and degradation pathways of chlorinated organic compounds, potentially applicable to 5-(3,5-Dichlorophenyl)-5-oxovaleric acid (Magnoli et al., 2020).
Role in Atherosclerosis
Oxidized phospholipids, which could be structurally or functionally related to the compound , have been implicated in the pathogenesis of atherosclerosis. They accumulate in lesions and regulate a wide range of cellular functions, suggesting a potential area of research for 5-(3,5-Dichlorophenyl)-5-oxovaleric acid in understanding and treating cardiovascular diseases (Berliner, Watson, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(3,5-dichlorophenyl)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c12-8-4-7(5-9(13)6-8)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCELXQXKMALAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374212 | |
Record name | 5-(3,5-Dichlorophenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dichlorophenyl)-5-oxovaleric acid | |
CAS RN |
172168-00-2 | |
Record name | 3,5-Dichloro-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172168-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3,5-Dichlorophenyl)-5-oxovaleric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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